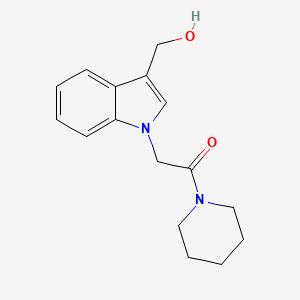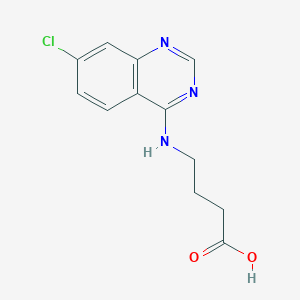
4-((7-Chloroquinazolin-4-yl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)butanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((7-Chloroquinazolin-4-yl)amino)butanoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-((7-Chloroquinazolin-4-yl)amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((7-Chloroquinazolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-((7-Chloroquinolin-4-yl)amino)butanoic acid: A similar compound with a quinoline ring instead of a quinazoline ring.
7-Chloro-4-aminoquinoline Derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and antimalarial properties.
Uniqueness
4-((7-Chloroquinazolin-4-yl)amino)butanoic acid is unique due to its specific quinazoline ring structure, which may confer distinct biological activities compared to its quinoline counterparts . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H12ClN3O2 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
4-[(7-chloroquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-3-4-9-10(6-8)15-7-16-12(9)14-5-1-2-11(17)18/h3-4,6-7H,1-2,5H2,(H,17,18)(H,14,15,16) |
Clave InChI |
YMYCULVSFLOAHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=CN=C2NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



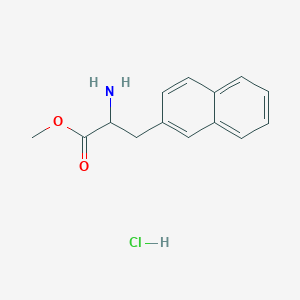
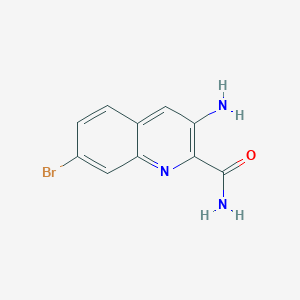
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
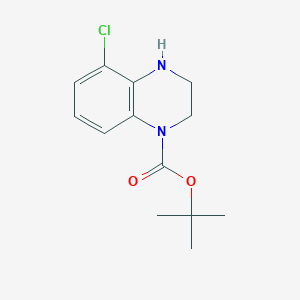
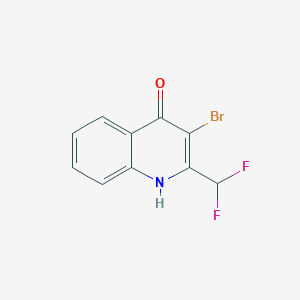
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)
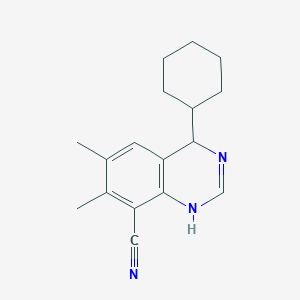
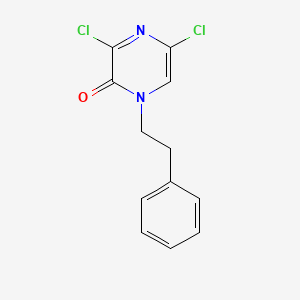

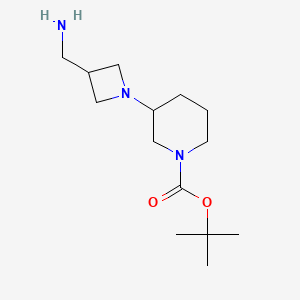
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
